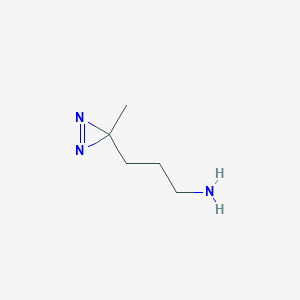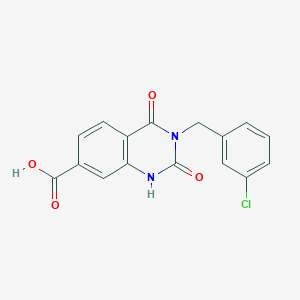
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: is a chemical compound with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is typically a white to pale yellow solid and is known for its high chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-propanamine with 3-methyl-3H-diazirine . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is used as a photoaffinity labeling reagent in chemical research. Its diazirine ring can be activated by UV light to form a highly reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme activities. The photoactivatable diazirine group enables the covalent attachment of the compound to target proteins, facilitating the identification and characterization of protein complexes .
Industry: In industrial settings, this compound can be used in the development of new materials and chemical processes, leveraging its reactivity and labeling capabilities .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine primarily involves the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the covalent modification of nearby molecules . This reactivity makes the compound a valuable tool for studying molecular interactions and labeling biomolecules .
Comparison with Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of an amine group.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group, allowing for additional chemical modifications.
NHS-Diazirine: Contains an N-hydroxysuccinimide ester, which is useful for bioconjugation.
Uniqueness: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is unique due to its amine group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful for applications in photoaffinity labeling and studying molecular interactions .
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-5(7-8-5)3-2-4-6/h2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJNUYCZYGPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503286.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12503299.png)
![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12503304.png)
![5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12503310.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)



![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
